Tert-butyl 3-formyl-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate
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Overview
Description
Tert-butyl 3-formyl-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate is a heterocyclic compound with a unique structure that includes a pyrrolo[3,4-b]pyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-formyl-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-formyl-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrrolo[3,4-b]pyridine core can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol .
Scientific Research Applications
Tert-butyl 3-formyl-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-formyl-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate: Shares a similar core structure but differs in the functional groups attached.
Tert-butyl 3-(trifluoromethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6-carboxylate: Another related compound with different substituents.
Uniqueness
Tert-butyl 3-formyl-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C13H16N2O3 |
---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
tert-butyl 3-formyl-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate |
InChI |
InChI=1S/C13H16N2O3/c1-13(2,3)18-12(17)15-6-10-4-9(8-16)5-14-11(10)7-15/h4-5,8H,6-7H2,1-3H3 |
InChI Key |
GVYLLFGAHGKVLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)N=CC(=C2)C=O |
Origin of Product |
United States |
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